molecular formula C18H23F2NO4 B8097875 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid

4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid

Cat. No.: B8097875
M. Wt: 355.4 g/mol
InChI Key: QEKIKKJOUCBMED-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a piperidine ring, capped with a Boc (tert-butyloxycarbonyl) protecting group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The piperidine ring is then constructed, followed by the introduction of the Boc group and the acetic acid moiety. Common reagents and solvents used in these reactions include trifluoroacetic acid, diethyl ether, and various bases such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluorophenyl group can impart unique electronic properties to the resulting compounds, making them useful in various chemical reactions.

Biology: In biological research, 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure may allow it to interact with biological targets in a way that could lead to the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(3,4-Difluorophenyl)-1-Boc-3-piperidineacetic acid

  • 4-(3,4-Difluorophenyl)-1-Boc-2-piperidineacetic acid

  • 4-(3,4-Difluorophenyl)-1-Boc-5-piperidineacetic acid

Uniqueness: 4-(3,4-Difluorophenyl)-1-Boc-4-piperidineacetic acid is unique due to its specific arrangement of the difluorophenyl group and the piperidine ring. This arrangement can lead to different chemical and biological properties compared to similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,11-15(22)23)12-4-5-13(19)14(20)10-12/h4-5,10H,6-9,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKIKKJOUCBMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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